2,3-Dimethyl-4-(trifluoromethylthio)phenol
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Overview
Description
2,3-Dimethyl-4-(trifluoromethylthio)phenol is an organic compound characterized by the presence of a trifluoromethylthio group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-4-(trifluoromethylthio)phenol typically involves the electrophilic aromatic substitution of phenols. One common method is the direct electrophilic trifluoromethylthiolation of phenols using N-trifluoromethylsulfanyl aniline in the presence of boron trifluoride diethyl etherate or triflic acid as promoters . The reaction is highly selective for the para position of the phenol ring, yielding the desired product efficiently.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the product. Key factors include the concentration of reagents, temperature control, and the use of appropriate solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-4-(trifluoromethylthio)phenol undergoes various chemical reactions, including:
Substitution Reactions: The compound can react with halogenating agents such as N-bromosuccinimide (NBS) and N-iodosuccinimide (NIS) to form bromo- and iodo-substituted products.
Oxidation Reactions: It can be oxidized using nitric acid or a mixture of nitric acid and sulfuric acid to form nitro-substituted products.
Coupling Reactions: The compound can undergo Suzuki–Miyaura coupling with phenylboronic acid to form benzyl-substituted products.
Common Reagents and Conditions
Halogenation: N-bromosuccinimide (NBS), N-iodosuccinimide (NIS)
Oxidation: Nitric acid (HNO₃), Nitric acid/sulfuric acid (HNO₃/H₂SO₄)
Coupling: Phenylboronic acid, Palladium catalyst
Major Products Formed
- Bromo-substituted products
- Iodo-substituted products
- Nitro-substituted products
- Benzyl-substituted products
Scientific Research Applications
2,3-Dimethyl-4-(trifluoromethylthio)phenol has several applications in scientific research:
- Chemistry : Used as a building block in the synthesis of more complex organic molecules.
- Biology : Investigated for its potential biological activity and interactions with biomolecules.
- Medicine : Explored for its potential use in drug development due to its unique chemical properties.
- Industry : Utilized in the development of advanced materials with specific properties, such as increased stability and binding affinity .
Mechanism of Action
The mechanism by which 2,3-Dimethyl-4-(trifluoromethylthio)phenol exerts its effects involves its interaction with molecular targets through its trifluoromethylthio group. This group can modulate the compound’s binding affinity and stability, making it a valuable component in various chemical and biological processes. The exact molecular pathways involved depend on the specific application and target molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethylthio)phenol
- 2-(4-(Trifluoromethylthio)phenyl)acetic acid
- 1-(4-(Trifluoromethylthio)phenyl)ethan-1-amine hydrochloride
Uniqueness
2,3-Dimethyl-4-(trifluoromethylthio)phenol is unique due to the presence of both dimethyl and trifluoromethylthio groups on the phenol ring. This combination imparts distinct chemical properties, such as enhanced stability and specific reactivity patterns, which are not observed in similar compounds .
Properties
IUPAC Name |
2,3-dimethyl-4-(trifluoromethylsulfanyl)phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3OS/c1-5-6(2)8(4-3-7(5)13)14-9(10,11)12/h3-4,13H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWSUDEIARBMXTI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)SC(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40563806 |
Source
|
Record name | 2,3-Dimethyl-4-[(trifluoromethyl)sulfanyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40563806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129644-70-8 |
Source
|
Record name | 2,3-Dimethyl-4-[(trifluoromethyl)sulfanyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40563806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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